Riminkefon
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Overview
Description
Riminkefon is a chemical compound with the molecular formula C38H57N7O6 and a molecular weight of 707.9 g/mol . It is known for its role as a kappa opioid receptor agonist . This compound is primarily used in research settings to study its effects on neuronal signaling and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riminkefon involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the coupling of specific amino acids and peptide synthesis techniques.
Functional group modifications: Introduction of various functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of starting materials are reacted in batch reactors.
Continuous flow synthesis: This method allows for the continuous production of this compound, improving efficiency and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Riminkefon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Riminkefon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kappa opioid receptor interactions and signaling pathways.
Biology: Investigated for its effects on neuronal signaling and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Riminkefon exerts its effects by binding to the kappa opioid receptor , a type of G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the modulation of neuronal signaling pathways. This activation results in various physiological effects, including analgesia and modulation of mood .
Comparison with Similar Compounds
Similar Compounds
U50488: Another kappa opioid receptor agonist with similar effects but different chemical structure.
Salvinorin A: A naturally occurring kappa opioid receptor agonist with distinct pharmacological properties.
Nalfurafine: A synthetic kappa opioid receptor agonist used in clinical settings.
Uniqueness of Riminkefon
This compound is unique due to its specific binding affinity and selectivity for the kappa opioid receptor. It has distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2168572-99-2 |
---|---|
Molecular Formula |
C38H57N7O6 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-4-methyl-2-[[(2R)-3-phenyl-2-[[2-[[(2R)-2-phenylpropyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C38H57N7O6/c1-26(2)22-31(34(47)43-30(16-10-11-19-39)36(49)45-20-17-38(40,18-21-45)37(50)51)44-35(48)32(23-28-12-6-4-7-13-28)42-33(46)25-41-24-27(3)29-14-8-5-9-15-29/h4-9,12-15,26-27,30-32,41H,10-11,16-25,39-40H2,1-3H3,(H,42,46)(H,43,47)(H,44,48)(H,50,51)/t27-,30+,31+,32+/m0/s1 |
InChI Key |
AYIXVIHRKYGICQ-LHJVHYEPSA-N |
Isomeric SMILES |
C[C@@H](CNCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N2CCC(CC2)(C(=O)O)N)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNCC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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